molecular formula C23H18N2O4 B11147677 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B11147677
M. Wt: 386.4 g/mol
InChI Key: MGKPFYNUZCNQPT-SFQUDFHCSA-N
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Description

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds and other bioactive molecules.

Biology

In biological research, the compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. It is used in assays to evaluate its effects on various biological targets.

Medicine

The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit enzymes, modulate receptors, and interact with cellular pathways involved in disease processes.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as optical and electronic materials. It is also used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-benzoxazolyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-pyridyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. The presence of the benzoxazole, dimethoxyphenyl, and pyridinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C23H18N2O4/c1-27-20-10-9-15(13-21(20)28-2)12-17(22(26)16-6-5-11-24-14-16)23-25-18-7-3-4-8-19(18)29-23/h3-14H,1-2H3/b17-12+

InChI Key

MGKPFYNUZCNQPT-SFQUDFHCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CN=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4)OC

Origin of Product

United States

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